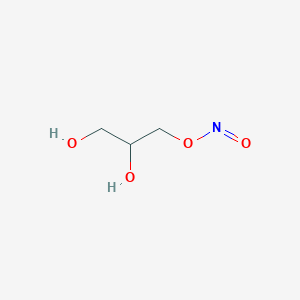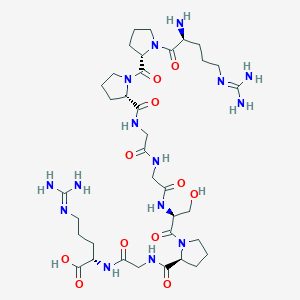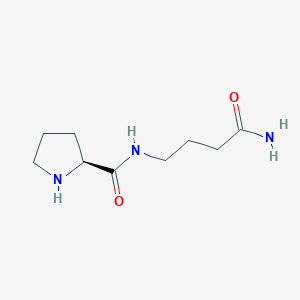
Nitrous acid, 2,3-dihydroxypropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of nitrous acid, 2,3-dihydroxypropyl ester typically involves the esterification of glycerol with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. One common method involves the reaction of glycerol with sodium nitrite in the presence of a mineral acid like hydrochloric acid. The reaction is typically performed at low temperatures to prevent the decomposition of nitrous acid .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Nitrous acid, 2,3-dihydroxypropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrite ester to amines or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Nitrous acid, 2,3-dihydroxypropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a vasodilator and in the treatment of certain cardiovascular conditions.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations
Wirkmechanismus
The mechanism of action of nitrous acid, 2,3-dihydroxypropyl ester involves its interaction with molecular targets in biological systems. The compound can release nitric oxide, which is a potent vasodilator. Nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isosorbide dinitrate: Another nitrite ester used as a vasodilator.
Heptanoic acid, 2,3-dihydroxypropyl ester: A similar ester with different applications.
Octadecanoic acid, 2,3-dihydroxypropyl ester: Another ester with distinct properties and uses
Uniqueness
Nitrous acid, 2,3-dihydroxypropyl ester is unique due to its specific molecular structure and the ability to release nitric oxide. This property makes it particularly valuable in medical applications, especially in the treatment of cardiovascular conditions .
Eigenschaften
CAS-Nummer |
193074-53-2 |
|---|---|
Molekularformel |
C3H7NO4 |
Molekulargewicht |
121.09 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl nitrite |
InChI |
InChI=1S/C3H7NO4/c5-1-3(6)2-8-4-7/h3,5-6H,1-2H2 |
InChI-Schlüssel |
MZDZSGCOSYRIAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CON=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)

![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)

![4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl](/img/structure/B12560183.png)


![3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-](/img/structure/B12560200.png)




![Methyl [(3,5-dibromophenyl)sulfanyl]acetate](/img/structure/B12560225.png)
